4-tert-Butylbenzophenon

Übersicht

Beschreibung

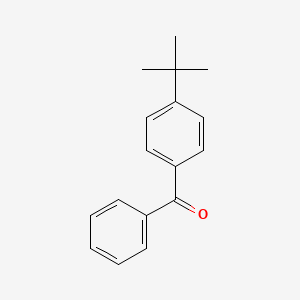

4-tert-Butylbenzophenone is an organic compound with the empirical formula C17H18O . It is a solid substance and its molecular weight is 238.32 .

Synthesis Analysis

4-tert-Butylbenzophenone can be prepared from 4-tert-butyl-1,2-dihydrobenzene, via dehydrogenation .Molecular Structure Analysis

The molecular structure of 4-tert-Butylbenzophenone consists of a benzophenone core with a tert-butyl group attached to one of the phenyl rings . The InChI key of the compound is DFYJCXSOGSYMAJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-tert-Butylbenzophenone is a solid substance . It has a molecular weight of 238.32 .Wissenschaftliche Forschungsanwendungen

Medizin: Photodynamische Therapiemittel

4-tert-Butylbenzophenon: wird im medizinischen Bereich für seine potenzielle Verwendung in der photodynamischen Therapie (PDT) untersucht. PDT beinhaltet die Verwendung von Photosensibilisatoren, die nach Aktivierung durch Licht reaktive Sauerstoffspezies erzeugen, die in der Lage sind, Zielzellen wie Krebszellen zu zerstören. Die photophysikalischen Eigenschaften der Verbindung machen sie zu einem Kandidaten für weitere Forschungsarbeiten zur Entwicklung neuer PDT-Mittel .

Materialwissenschaft: Polymerstabilisatoren

In der Materialwissenschaft dient This compound als UV-Stabilisator in Polymeren. Es hilft, den Abbau von Polymerketten durch UV-Strahlung zu verhindern, wodurch die Haltbarkeit und Lebensdauer des Materials verlängert werden. Diese Anwendung ist entscheidend für die Entwicklung von Materialien, die dem Sonnenlicht oder rauen Umweltbedingungen ausgesetzt sind .

Umweltwissenschaften: Umweltüberwachung

Diese Verbindung wird in der Umweltwissenschaft als Standard in chromatographischen Analysen verwendet, um das Vorhandensein organischer Schadstoffe zu überwachen. Seine stabile Struktur und sein ausgeprägtes chromatographisches Verhalten ermöglichen eine genaue Kalibrierung bei der Erkennung von Umweltkontaminanten .

Analytische Chemie: Chromatographische Analyse

This compound: wird in der analytischen Chemie für seine Rolle in der chromatographischen Analyse verwendet. Es kann aufgrund seiner Nichtreaktivität und Stabilität als interner Standard dienen und einen Referenzpunkt für die Quantifizierung verschiedener Substanzen in komplexen Gemischen bieten .

Organische Synthese: Photoinitiatoren

In der organischen Synthese findet die Verbindung Anwendung als Photoinitiator. Sie kann Polymerisationsreaktionen bei Lichteinwirkung initiieren, was sie wertvoll bei der Synthese von Kunststoffen, Beschichtungen und Klebstoffen macht, bei denen eine kontrollierte Polymerisation erforderlich ist .

Safety and Hazards

Eigenschaften

IUPAC Name |

(4-tert-butylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c1-17(2,3)15-11-9-14(10-12-15)16(18)13-7-5-4-6-8-13/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYJCXSOGSYMAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177210 | |

| Record name | 4-tert-Butylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22679-54-5 | |

| Record name | 4-tert-Butylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22679-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylbenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022679545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-tert-Butylbenzophenone contribute to the cross-linking of polypropylene and polyethylene in the presence of acrylic monomers?

A: 4-tert-Butylbenzophenone acts as a photoinitiator in this process []. Upon exposure to UV light, it transitions to an excited state. This excited state then abstracts a hydrogen atom from the polyethylene or polypropylene backbone, creating a reactive radical site. The acrylic monomers, such as diethyleneglycol diacrylate and butanediol diacrylate, can then react with these radical sites, initiating the cross-linking process and forming a network structure within the polymer material [].

Q2: The research mentions comparing the efficiency of different benzophenone derivatives, including 4-tert-Butylbenzophenone. What factors might influence the efficiency of these photoinitiators in this specific application?

A2: Several factors can impact the efficiency of different benzophenone photoinitiators:

- Quenching Efficiency: The ability of the monomer (diethyleneglycol diacrylate or butanediol diacrylate) to quench the excited state of the photoinitiator can significantly impact the efficiency. Lower quenching leads to more efficient radical generation and, consequently, more efficient cross-linking [].

- Hydrogen Abstraction Ability: The photoinitiator's ability to efficiently abstract a hydrogen atom from the polyethylene or polypropylene backbone is crucial for creating the reactive sites necessary for cross-linking [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.